Superior SERT Binding Affinity vs. Citalopram
Paroxetine exhibits a markedly higher affinity for the human serotonin transporter (SERT) compared to citalopram. In functional uptake inhibition experiments using human SERT expressed in HEK293F cells, paroxetine demonstrates an apparent Ki of 3.3 nM [1]. While a direct Ki for citalopram in the same assay is not available, a PET imaging study in depressed patients showed that 20 mg/day paroxetine resulted in a mean striatal SERT occupancy of 83%, compared to 77% for 20 mg/day citalopram, indicating a higher target engagement at clinical doses [2].
| Evidence Dimension | In vivo SERT occupancy at clinical dose |
|---|---|
| Target Compound Data | 83% (mean) at 20 mg/day |
| Comparator Or Baseline | Citalopram: 77% (mean) at 20 mg/day |
| Quantified Difference | 6 percentage points higher occupancy |
| Conditions | Striatal 5-HTT binding potential measured with [11C]DASB PET in depressed patients after 4 weeks of treatment |
Why This Matters
This difference in SERT occupancy at standard therapeutic doses can translate to clinically meaningful variations in antidepressant onset and efficacy, making paroxetine a more potent option for applications requiring robust serotonergic modulation.
- [1] Jensen NH, et al. Apparent Ki Values at the Human NET, SERT, and DAT Determined from Functional Uptake Inhibition Experiments. Neuropsychopharmacology. 2007; Table 1. DOI: 10.1038/sj.npp.1301646 View Source
- [2] Meyer JH, et al. Occupancy of serotonin transporters by paroxetine and citalopram during treatment of depression: a [(11)C]DASB PET imaging study. Am J Psychiatry. 2001;158(11):1843-1849. DOI: 10.1176/appi.ajp.158.11.1843 View Source
